Cas no 486429-99-6 ((r)-c3-tunephos)

(r)-c3-tunephos structure
Nome del prodotto:(r)-c3-tunephos
(r)-c3-tunephos Proprietà chimiche e fisiche
Nomi e identificatori
-
- (r)-c3-tunephos
- (S)-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
- (S)-C3-TunePhos
- D94682
- J-017819
- MFCD06658115
- 1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
- (R)-C3-TunaPhos
- (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- SY075837
- (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane
- 1,13-Bis(diphenylphosphanyl)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- 486429-99-6
- R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
- E76416
- SCHEMBL372145
- AKOS015951438
- (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
- [17-(diphenylphosphanyl)-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-yl]diphenylphosphane
- DB-070945
- 301847-89-2
- (r)-(-)-1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
- (S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
-
- MDL: MFCD06658115
- Inchi: InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2
- Chiave InChI: GTIXSUJKFAATAE-UHFFFAOYSA-N
- Sorrisi: C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1
Proprietà calcolate
- Massa esatta: 594.18800
- Massa monoisotopica: 594.18775425g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 43
- Conta legami ruotabili: 6
- Complessità: 710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 9
- Superficie polare topologica: 18.5Ų
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non disponibile
- Punto di fusione: 153-161 °C(lit.)
- PSA: 45.64000
- LogP: 7.03130
- Sensibilità: air sensitive
- Solubilità: Non disponibile
(r)-c3-tunephos Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB172142-500 mg |
(S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin, 95% (S)-C3-TUNEPHOS; . |
486429-99-6 | 95% | 500 mg |
€477.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI536-50mg |
(r)-c3-tunephos |
486429-99-6 | 98% | 50mg |
567.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0176-500mg |
(S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin,95%(S)-C3-TUNEPHOS |
486429-99-6 | 95%(S)-C3-TUNEPHOS | 500mg |
6213CNY | 2021-05-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253519-100 mg |
(S)-C3-TunePhos, |
486429-99-6 | 100MG |
¥835.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0176-100mg |
(S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin,95%(S)-C3-TUNEPHOS |
486429-99-6 | 95%(S)-C3-TUNEPHOS | 100mg |
1553CNY | 2021-05-08 | |
BAI LING WEI Technology Co., Ltd. | S17ABC-B11173-1g |
(S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine |
486429-99-6 | 98% | 1g |
¥10833 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J30696064-500mg |
(r)-c3-tunephos |
486429-99-6 | - | 500mg |
¥6228 | 2023-11-24 | |
abcr | AB172142-500mg |
(S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin, 95% (S)-C3-TUNEPHOS; . |
486429-99-6 | 95% | 500mg |
€497.00 | 2025-02-18 | |
BAI LING WEI Technology Co., Ltd. | J30696064-100mg |
(r)-c3-tunephos |
486429-99-6 | - | 100mg |
¥1701 | 2023-11-24 | |
1PlusChem | 1P003D3Z-100mg |
(S)-C3-TunePhos |
486429-99-6 | 98% | 100mg |
$106.00 | 2024-05-01 |
(r)-c3-tunephos Letteratura correlata
-
Jianjian Ji,Caiyou Chen,Jiayu Cai,Xinrui Wang,Kai Zhang,Liyang Shi,Hui Lv,Xumu Zhang Org. Biomol. Chem. 2015 13 7624
-
Ming Zhou,Zejian Xue,Min Cao,Xiu-Qin Dong,Xumu Zhang Org. Biomol. Chem. 2016 14 4582
-
Adrian Ortiz,Ian S. Young,James R. Sawyer,Yi Hsiao,Amarjit Singh,Masano Sugiyama,R. Michael Corbett,Melissa Chau,Zhongping Shi,David A. Conlon Org. Biomol. Chem. 2012 10 5253
-
Yuan Yuan,Xue Zhang,Hui Qian,Shengming Ma Chem. Sci. 2020 11 9115
-
Jonas Himmelstrup,Mikkel B. Buendia,Xing-Wen Sun,S?ren Kramer Chem. Commun. 2019 55 12988
486429-99-6 ((r)-c3-tunephos) Prodotti correlati
- 1432678-84-6(6-(2-fluorophenyl)imidazo2,1-b1,3thiazol-5-amine)
- 1540813-28-2(1-(3-Chlorophenyl)-5-methyl-1,4-diazepane)
- 2171428-09-2(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-3-carboxylic acid)
- 2253639-54-0(1H-Pyrrole-2-sulfonyl chloride, 5-(trifluoromethyl)-)
- 2219419-29-9(rac-(2R,3S)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine, trans)
- 863511-72-2(2,4,6-trimethyl-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzene-1-sulfonamide)
- 102783-63-1(2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine)
- 868067-89-4(2-({1-(benzyloxy)carbonylpiperidin-3-yl}methoxy)acetic acid)
- 932334-12-8(1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)
- 1807188-91-5(3-Chloromethyl-6-cyano-2-methoxybenzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:486429-99-6)(r)-c3-tunephos

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):228.0/758.0